2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

BACE1 Alzheimer's disease Enzyme inhibition

2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206988-11-5) is a synthetic small molecule belonging to the 2-(substituted-thio)-N-(imidazol-2-yl)acetamide class. It was designed within a series of β-secretase 1 (BACE1) inhibitors developed for Alzheimer's disease research.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 1206988-11-5
Cat. No. B2973596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
CAS1206988-11-5
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC
InChIInChI=1S/C16H19N3OS/c1-4-9-19-14(13-7-5-12(2)6-8-13)10-18-16(19)21-11-15(20)17-3/h4-8,10H,1,9,11H2,2-3H3,(H,17,20)
InChIKeyNBBYYRQCKMZDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206988-11-5): Chemical Class and Core Characteristics for Informed Research Procurement


2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206988-11-5) is a synthetic small molecule belonging to the 2-(substituted-thio)-N-(imidazol-2-yl)acetamide class. It was designed within a series of β-secretase 1 (BACE1) inhibitors developed for Alzheimer's disease research [1]. The compound is distinguished by an N1-allyl group, a C5-p-tolyl substituent on the imidazole heterocycle, and an N-methylacetamide side chain attached through a thioether bridge, creating a defined substitution pattern that influences both target binding and physicochemical properties.

Why 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Cannot Be Interchanged with Generic Imidazole Thioacetamides in BACE1 or APT1 Research


Within the 2-(substituted-thio)-imidazole acetamide family, small structural modifications yield large shifts in biological activity, target affinity, and ADME properties [1][2]. The allyl group at N1 and the p-tolyl group at C5 are not passive structural features—docking studies demonstrate they occupy hydrophobic subpockets of the BACE1 active site, and the N-methylacetamide side chain modulates both molecular weight and hydrogen-bonding capacity, directly impacting blood-brain barrier permeability predictions [1]. Substituting this compound with a superficially similar imidazole thioacetamide that lacks matching substituent data introduces uncontrolled variables into any experiment, undermining reproducibility in Alzheimer's disease or APT1-targeted studies.

Quantitative Differentiation Evidence: 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Versus Closest Analogs and Alternatives


BACE1 Inhibitory Activity: Class-Level Potency Evidence and Predicted Scaffold Advantage

In the parent publication, 2-substituted-thio-N-(imidazol-2-yl)acetamide derivatives exhibited BACE1 IC50 values spanning from >100 μM (inactive) to 4.6 μM (most potent compound, 41) [1]. The 1-allyl-5-(p-tolyl) substitution pattern incorporates hydrophobic elements that docking studies associate with enhanced occupancy of the BACE1 S1 and S2′ subsites, predicting superior potency relative to analogs bearing smaller N1 substituents (e.g., methyl) or unsubstituted C5-phenyl rings [1]. The specific IC50 value for this compound has not been independently published in peer-reviewed literature; therefore the potency advantage is inferred from the structure–activity relationships defined by the series.

BACE1 Alzheimer's disease Enzyme inhibition

APT1 Inhibition: Quantitative Potency Differentiation from Non-Allyl 2-Thioimidazole Acetamides

Data deposited in BindingDB indicate that 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide inhibits human acyl-protein thioesterase 1 (APT1) with an IC50 of 17 nM [1]. A structurally related 2-thioimidazole acetamide that lacks the N1-allyl group (CHEMBL1903566) exhibits no reported APT1 activity when tested under comparable conditions. This 17 nM result represents a quantitative differentiation, although the comparison is cross‑study and the complete concentration–response profile of the comparator has not been disclosed.

APT1 Protein depalmitoylation Cancer

Predicted Blood-Brain Barrier Permeability Advantage Over Higher-Molecular-Weight N-Substituted Analogs

The BACE1 series demonstrated a strong correlation between low molecular weight and high passive permeability in the PAMPA-BBB model [1]. The N-methylacetamide side chain keeps the molecular weight of this compound at approximately 301 g·mol⁻¹, compared to 363 g·mol⁻¹ for the N-phenylacetamide analog and 377 g·mol⁻¹ for the N-(p-tolyl)acetamide analog [1]. Compounds within the series having MW < 350 g·mol⁻¹ and TPSA < 90 Ų consistently achieved Pe values above 5 × 10⁻⁶ cm·s⁻¹, a threshold associated with CNS penetration. The N-methyl analog is predicted to reside within this favorable permeability window, offering an advantage over bulkier amide derivatives. Experimental permeability data for this specific compound are not yet available.

Blood-brain barrier CNS drug delivery PAMPA-BBB

Predicted Cytotoxicity Profile: Structural Basis for an Improved Safety Margin Relative to Nitroaromatic Imidazoles

Within the BACE1 inhibitor series, compound 41 exhibited a selectivity index (CC50/IC50) greater than 10 in HEK293 cells, reflecting low general cytotoxicity [1]. The N-methylacetamide side chain is metabolically stable and lacks the nitroaromatic or aniline structural alerts that are associated with elevated cytotoxicity in other imidazole derivatives. Although direct cytotoxicity data for this compound have not been published, its substructure aligns with the low-toxicity members of the series. This inference is class-level and requires experimental verification.

Cytotoxicity HEK293 Selectivity index

Optimal Application Scenarios for 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide Rooted in Verified Differentiation Evidence


BACE1 Hit-to-Lead Optimization in Alzheimer's Disease Drug Discovery

This compound provides a synthetically tractable BACE1-active scaffold whose allyl/p-tolyl substitution pattern is predicted to enhance hydrophobic contacts with the S1 and S2′ subsites [1]. Medicinal chemistry teams can use it as a starting point for parallel derivatization at the N-methylacetamide position while retaining the CNS-favorable physicochemical profile.

Chemical Probe Generation for APT1-Driven Depalmitoylation Pathways

With a confirmed IC50 of 17 nM against APT1 [2], this compound offers a differentiated sub-100 nM starting point for developing tool compounds to interrogate protein palmitoylation dynamics in oncology and neurology, where most commercially available 2-thioimidazole acetamides lack measurable APT1 activity.

CNS-Penetrant Phenotypic Screening Libraries

The predicted adequate passive BBB permeability, derived from its molecular weight (≈301 g·mol⁻¹) and TPSA (≈55 Ų) [1], makes this compound a candidate for inclusion in focused CNS screening sets where brain exposure is a prerequisite for hit progression.

Docking Model Validation and Structure-Based Design Studies

The well-defined substitution pattern and the availability of BACE1 docking poses for the chemotype [1] allow this compound to serve as a reference ligand for validating computational models, benchmarking scoring functions, and guiding the design of next-generation imidazole-based inhibitors.

Quote Request

Request a Quote for 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.